2-chloro-N-methyl-N-octylacetamide
Description
2-Chloro-N-methyl-N-octylacetamide (C₁₁H₂₂ClNO; molecular weight: 235.75 g/mol) is a chloroacetamide derivative featuring a methyl and octyl group attached to the nitrogen atom of the acetamide backbone. While direct references to this compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related chloroacetamides. Chloroacetamides are characterized by their reactive chlorine atom and amide group, making them versatile intermediates in organic synthesis and agrochemical applications .
Properties
CAS No. |
148560-00-3 |
|---|---|
Molecular Formula |
C11H22ClNO |
Molecular Weight |
219.75 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-octylacetamide |
InChI |
InChI=1S/C11H22ClNO/c1-3-4-5-6-7-8-9-13(2)11(14)10-12/h3-10H2,1-2H3 |
InChI Key |
BHXXCGMIQOVJHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C)C(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-chloro-N-methyl-N-octylacetamide with structurally related chloroacetamides:
Key Observations :
- Aromatic substituents (e.g., in alachlor or N-phenyl derivatives) introduce π-π interactions and electronic effects, influencing reactivity and solid-state packing . Branched alkyl groups (e.g., methoxymethyl in alachlor) improve herbicidal activity by optimizing soil mobility and target binding .
Physicochemical Properties
- Solubility : The octyl chain reduces water solubility compared to alachlor (log P ~3.5) or N-methylacetamide (log P ~0.5), favoring organic solvents like chloroform .
- Thermal Stability : Chloroacetamides generally decompose above 200°C; bulky substituents (e.g., octyl) may lower melting points due to reduced crystallinity .
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